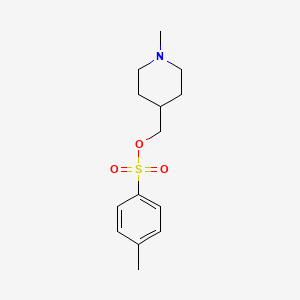![molecular formula C9H9NS B3335685 4,6-Dimethylbenzo[d]thiazole CAS No. 1342310-71-7](/img/structure/B3335685.png)
4,6-Dimethylbenzo[d]thiazole
概要
説明
4,6-Dimethylbenzo[d]thiazole is a heterocyclic aromatic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds The structure of this compound consists of a benzene ring fused with a thiazole ring, with two methyl groups attached at the 4 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethylbenzo[d]thiazole typically involves the condensation of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance. One common method is the reaction of 2-aminobenzenethiol with 2,4-pentanedione under acidic conditions, which leads to the formation of the thiazole ring . The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to reflux for several hours.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts, such as Lewis acids, can enhance the reaction efficiency and yield. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions: 4,6-Dimethylbenzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce the corresponding thiazolidine derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at the positions ortho and para to the thiazole ring. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, ether, and dry conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid), and sulfonating agents (sulfur trioxide, oleum).
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
科学的研究の応用
4,6-Dimethylbenzo[d]thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial, antifungal, and antiviral properties. It has shown promise in inhibiting the growth of various pathogens.
Medicine: Research is ongoing to explore its potential as an anticancer agent. The compound’s ability to interfere with cellular processes makes it a candidate for drug development.
Industry: this compound is used in the production of dyes, pigments, and rubber accelerators. .
作用機序
The mechanism of action of 4,6-Dimethylbenzo[d]thiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit enzymes involved in DNA replication or protein synthesis.
Pathways Involved: The compound can modulate signaling pathways, such as those involved in cell proliferation and apoptosis. .
類似化合物との比較
4,6-Dimethylbenzo[d]thiazole can be compared with other similar compounds to highlight its uniqueness:
特性
IUPAC Name |
4,6-dimethyl-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-6-3-7(2)9-8(4-6)11-5-10-9/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBTXIYPSLTRGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


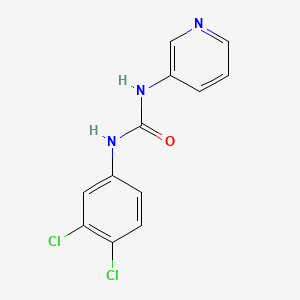
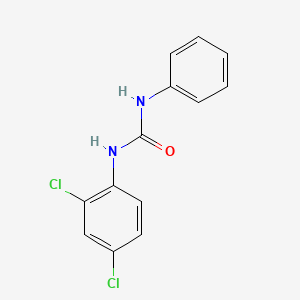
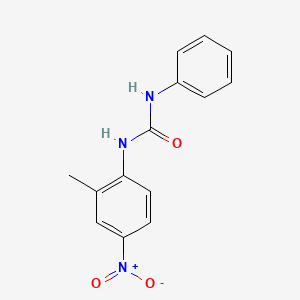
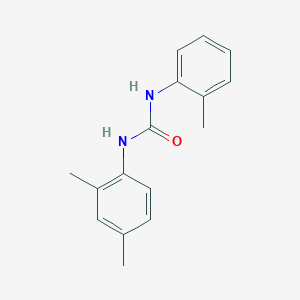
![1-[2-(Trifluoromethyl)phenyl]cyclobutanamine](/img/structure/B3335638.png)
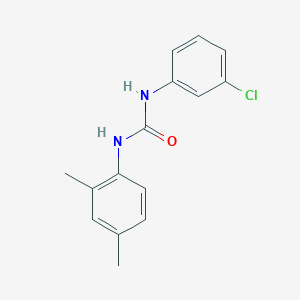
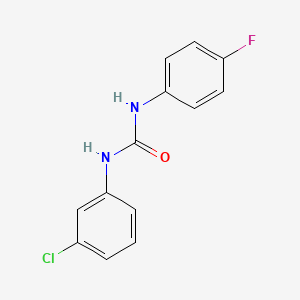

![Hydrazinecarbothioamide, 2-[1-(2-naphthalenyl)ethylidene]-](/img/structure/B3335680.png)
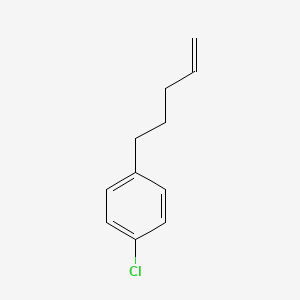
![12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B3335696.png)
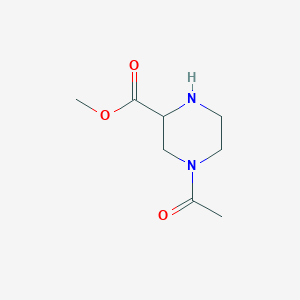
![[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester](/img/structure/B3335716.png)
